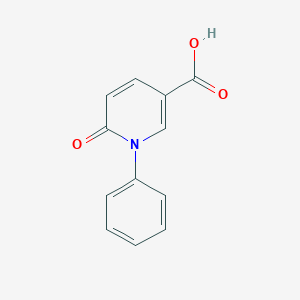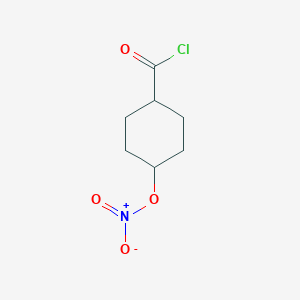
4-(Chlorocarbonyl)cyclohexyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)cyclohexyl nitrate, also known as TFMCHN, is a chemical compound that has been widely used in scientific research. This compound is a potent nitrating agent that is used to nitrate a range of organic compounds. It has been used in the synthesis of various compounds, including explosives, pharmaceuticals, and agrochemicals.
Mechanism Of Action
The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl nitrate involves the nitration of organic compounds. 4-(Chlorocarbonyl)cyclohexyl nitrate is a potent nitrating agent that can nitrate a wide range of organic compounds. The nitration process involves the substitution of a nitro group (-NO2) for a hydrogen atom in an organic compound. The mechanism of nitration is complex and involves multiple steps.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Chlorocarbonyl)cyclohexyl nitrate. However, it has been reported that 4-(Chlorocarbonyl)cyclohexyl nitrate can cause skin irritation and eye damage. It is important to handle 4-(Chlorocarbonyl)cyclohexyl nitrate with care and to follow appropriate safety protocols when working with this compound.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(Chlorocarbonyl)cyclohexyl nitrate in lab experiments include its versatility as a nitrating agent, its high yield, and its ability to nitrate a wide range of organic compounds. However, 4-(Chlorocarbonyl)cyclohexyl nitrate is a hazardous chemical that requires careful handling and disposal. The limitations of using 4-(Chlorocarbonyl)cyclohexyl nitrate in lab experiments include its potential for skin and eye irritation, and the need for specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research involving 4-(Chlorocarbonyl)cyclohexyl nitrate. One area of research could be the development of new methods for the synthesis of 4-(Chlorocarbonyl)cyclohexyl nitrate. Another area of research could be the investigation of the biochemical and physiological effects of 4-(Chlorocarbonyl)cyclohexyl nitrate. Additionally, 4-(Chlorocarbonyl)cyclohexyl nitrate could be used in the synthesis of new compounds with potential applications in various fields, including medicine, agriculture, and explosives. Overall, 4-(Chlorocarbonyl)cyclohexyl nitrate is a valuable tool in the field of organic chemistry, and there is significant potential for future research in this area.
Synthesis Methods
4-(Chlorocarbonyl)cyclohexyl nitrate is synthesized through a reaction between cyclohexanone and nitric acid. The reaction is carried out under controlled conditions, and the yield of 4-(Chlorocarbonyl)cyclohexyl nitrate is dependent on the reaction conditions. The synthesis of 4-(Chlorocarbonyl)cyclohexyl nitrate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-(Chlorocarbonyl)cyclohexyl nitrate has been widely used in scientific research as a nitrating agent. It has been used in the synthesis of various compounds, including explosives, pharmaceuticals, and agrochemicals. 4-(Chlorocarbonyl)cyclohexyl nitrate is a versatile nitrating agent that can be used to nitrate a range of organic compounds. This makes it an essential tool in the field of organic chemistry.
properties
CAS RN |
104963-58-8 |
|---|---|
Product Name |
4-(Chlorocarbonyl)cyclohexyl nitrate |
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
(4-carbonochloridoylcyclohexyl) nitrate |
InChI |
InChI=1S/C7H10ClNO4/c8-7(10)5-1-3-6(4-2-5)13-9(11)12/h5-6H,1-4H2 |
InChI Key |
HPHMRGCPCWLXAS-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)Cl)O[N+](=O)[O-] |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)O[N+](=O)[O-] |
synonyms |
Cyclohexanecarbonyl chloride, 4-(nitrooxy)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



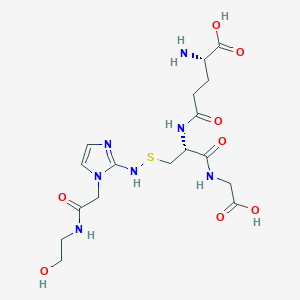
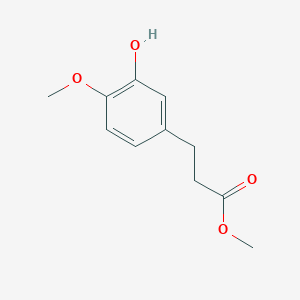
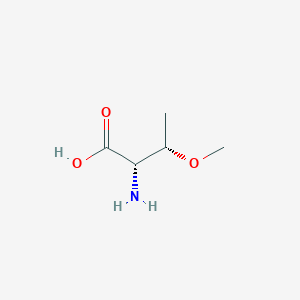
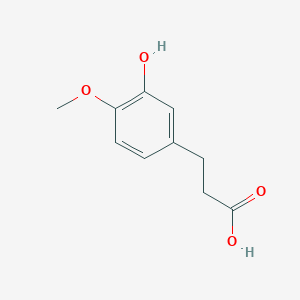
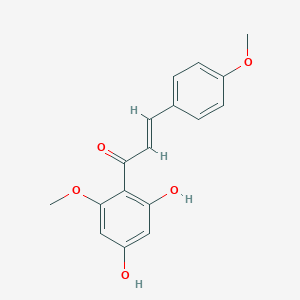

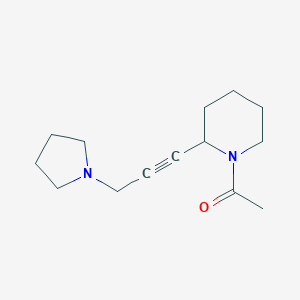
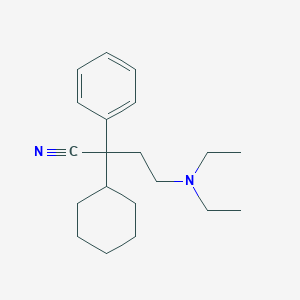
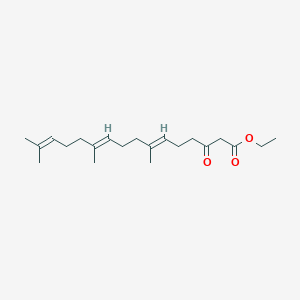
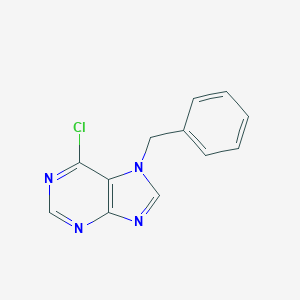
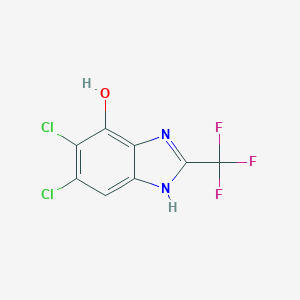
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
